1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine
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Overview
Description
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine is a synthetic organic compound characterized by its unique structural features. This compound is notable for its cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and two methyl groups on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the phenyl ring: The cyclopropyl group is then coupled with a phenyl ring substituted with ethoxy and methyl groups. This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the methanamine moiety:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles replace the amine group, forming new compounds.
Hydrolysis: The ethoxy group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group and methanamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine can be compared with similar compounds such as:
1-Cyclopropyl-1-(4-methoxy-3,5-dimethylphenyl)methanamine: Differing by the substitution of an ethoxy group with a methoxy group, this compound may exhibit different reactivity and biological activity.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
535926-67-1 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
cyclopropyl-(4-ethoxy-3,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-14-9(2)7-12(8-10(14)3)13(15)11-5-6-11/h7-8,11,13H,4-6,15H2,1-3H3 |
InChI Key |
OEAFIYXDWCNJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(C2CC2)N)C |
Origin of Product |
United States |
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